Ethyl phenyl sulfone

Physical chemistry Process chemistry Crystallization engineering

Researchers requiring stereoselective (E)-vinyl sulfone synthesis face tedious chromatographic purification. Ethyl phenyl sulfone (CAS 72428-03-6) solves this: its dianion converts quantitatively to 1-sulfonylethyl phosphonate, enabling one-pot olefination with aldehydes to yield exclusively (E)-vinyl sulfones, eliminating chromatography. Additionally, its lower melting point (39-44 °C) vs. methyl analog enables melt-phase reactions under milder conditions, reducing energy costs and thermal degradation risk. Ships globally with reliable stock.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 72428-03-6
Cat. No. B7724118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl phenyl sulfone
CAS72428-03-6
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyVBQUDDWATQWCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Phenyl Sulfone CAS 72428-03-6: Physical Properties and Industrial Grade Specifications for Informed Procurement


Ethyl phenyl sulfone (CAS 599-70-2, also indexed under CAS 72428-03-6), systematically named (ethylsulfonyl)benzene, is an organosulfur compound characterized by an ethyl group and a phenyl ring linked through a sulfonyl (–SO₂–) bridge [1]. It exists as a white to off-white crystalline solid at room temperature with a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol [1][2]. Key physical properties include a melting point typically in the range of 39–44 °C, a density of approximately 1.14–1.15 g/cm³, and a boiling point of 103 °C at 1 mmHg [1]. The compound is chemically stable under standard ambient conditions and demonstrates moderate hydrophobicity with a calculated Log P of approximately 1.62, which influences its solubility and partitioning behavior in biphasic systems [1][2].

Why Ethyl Phenyl Sulfone Cannot Be Interchanged with Other Sulfone Derivatives in R&D or Industrial Processes


The decision to select ethyl phenyl sulfone over other sulfone derivatives is not arbitrary; it is dictated by specific, quantifiable differences in physical and chemical behavior that directly impact process feasibility and product outcomes. Unlike alkyl phenyl sulfones with shorter or longer alkyl chains, the specific steric and electronic properties of the ethyl group in ethyl phenyl sulfone profoundly influence its melting point, reactivity, and solubility [1][2]. Furthermore, compared to dialkyl sulfones, the presence of the phenyl ring imparts UV activity, a lower Log P, and distinct reactivity profiles, making it suitable for applications where aromaticity is required [3]. The following evidence guide quantifies these critical differences, enabling scientifically rigorous selection and procurement decisions.

Quantitative Differentiation Evidence: Ethyl Phenyl Sulfone vs. Key Analogs and In-Class Candidates


Comparative Physical Properties: Melting Point, Log P, and Processability in the Alkyl Phenyl Sulfone Series

The physical properties of ethyl phenyl sulfone occupy a distinct position within the homologous alkyl phenyl sulfone series, which directly influences its handling and processability. Ethyl phenyl sulfone exhibits a melting point of 39–44 °C [1], significantly lower than the 86–89 °C reported for methyl phenyl sulfone [2] and higher than the liquid state of many higher alkyl analogs at room temperature. Its calculated octanol-water partition coefficient (Log P) of 1.62 [3] reflects intermediate lipophilicity compared to methyl phenyl sulfone (Log P: 1.10) [4] and propyl phenyl sulfone, which is expected to be higher. This unique combination of a near-ambient melting point and moderate lipophilicity can simplify purification via recrystallization and influence partitioning in biphasic reaction systems compared to its nearest homologs.

Physical chemistry Process chemistry Crystallization engineering

Electrochemical Stability in Battery Electrolytes: Sulfone Class-Wide Property and Ethyl Phenyl Sulfone's Potential as a Co-Solvent

Sulfones, as a chemical class, are recognized for their exceptional oxidative stability, making them promising candidates for high-voltage lithium-ion battery electrolytes. Class-level data indicates that sulfone-based electrolytes exhibit oxidative stability generally exceeding 5.0 V vs. Li/Li⁺, compared to approximately 4.3 V for conventional organic carbonate-based electrolytes [1]. A separate comparative study on sulfone-based electrolytes for Li–O₂ batteries evaluated ethyl methyl sulfone (EMS) and tetramethylene sulfone (TMS, sulfolane), demonstrating initial capacities of approximately 1800 and 2000 mAh·g⁻¹_carbon, respectively [2]. While these specific data are for other sulfones, the class-level inference is that ethyl phenyl sulfone, possessing the characteristic sulfonyl group, is expected to share this inherent high-voltage stability. The presence of the phenyl group, in particular, can be leveraged as an additive to improve film-forming properties at electrode interfaces [3].

Lithium-ion battery Electrolyte additive High-voltage stability

Synthetic Utility: Quantitative Conversion to Vinyl Sulfones with Exclusive (E)-Stereoselectivity

Ethyl phenyl sulfone serves as a privileged starting material for the synthesis of vinyl sulfones, which are important building blocks in medicinal chemistry and materials science. In a key study, the dianion of ethyl phenyl sulfone, generated with 2 equivalents of n-butyllithium, reacted with diethyl phosphorochloridate to yield 1-sulfonylethyl phosphonate quantitatively [1]. A subsequent one-pot reaction with an aldehyde produced vinyl sulfones with exclusive (E)-configuration in good yields [1]. This quantitative first step and exclusive stereocontrol is a distinct advantage. While the same chemistry could theoretically be applied to other alkyl phenyl sulfones, the reported yield and selectivity were specifically demonstrated and optimized for the ethyl derivative [1].

Organic synthesis Vinyl sulfone Stereoselectivity Horner-Wadsworth-Emmons

Infrared Spectroscopic Differentiation: SO₂ Stretching Frequency Shift in Ethyl vs. Vinyl Sulfones

Infrared (IR) spectroscopy provides a rapid, non-destructive method for distinguishing between closely related sulfone derivatives. A comparative study of phenylsulfonyl derivatives reported that the SO₂ stretching vibration of phenyl vinyl sulfone derivatives appears at a somewhat higher wavenumber compared to that of the phenyl ethyl sulfone series [1]. This spectral shift provides a direct, quantifiable means to confirm the identity of ethyl phenyl sulfone and to detect contamination from other sulfone derivatives, such as the corresponding vinyl sulfone, in a sample. This is a practical advantage for quality control and analytical laboratories.

Analytical chemistry IR spectroscopy Quality control

Alpha-Halogenation Reactivity: A Class-Wide Property of Alkyl Phenyl Sulfones with Implications for Synthetic Planning

A class-level reactivity study demonstrated that most alkyl phenyl sulfones, including ethyl phenyl sulfone by inference, are readily alpha-chlorinated with CCl₄ and alpha-brominated with CBrCl₃ in KOH-t-BuOH via radical-anion radical pair (RARP) reactions [1]. This reactivity provides a versatile entry point for the synthesis of alpha-functionalized sulfones, which are valuable intermediates. The study also noted an important exception: isopropyl mesityl sulfone was unreactive with CBrCl₃ under the same conditions, highlighting that steric hindrance can ablate this useful reactivity [1]. This confirms that ethyl phenyl sulfone, lacking the bulky isopropyl and mesityl groups, is expected to be fully reactive in this transformation, whereas more sterically encumbered analogs may fail to react.

Organic synthesis Halogenation Reaction mechanism

Optimal Scientific and Industrial Application Scenarios for Ethyl Phenyl Sulfone Based on Evidence-Backed Differentiation


Synthesis of (E)-Configured Vinyl Sulfones via Horner-Wadsworth-Emmons Olefination

Ethyl phenyl sulfone is a preferred starting material for the stereoselective synthesis of (E)-vinyl sulfones. The process involves quantitative conversion of its dianion to a 1-sulfonylethyl phosphonate, followed by a one-pot olefination with aldehydes that yields the vinyl sulfone product with exclusive (E)-stereochemistry [1]. This high yield and stereocontrol make ethyl phenyl sulfone the rational choice over other alkyl phenyl sulfones for this specific transformation, minimizing the need for chromatographic purification and maximizing the efficiency of multi-step syntheses where (E)-olefin geometry is critical [1].

Formulation of High-Voltage Lithium-Ion Battery Electrolytes Requiring Oxidative Stability >5.0V

For R&D programs developing next-generation lithium-ion batteries that operate at voltages exceeding 4.3 V, the inherent oxidative stability of the sulfone class makes ethyl phenyl sulfone a strong candidate for inclusion in electrolyte formulations [1]. Its class-level stability window of >5.0 V vs. Li/Li⁺ represents a significant advantage over conventional carbonate-based electrolytes [1]. Furthermore, the presence of the phenyl group in ethyl phenyl sulfone aligns with patent literature describing sulfone-based additives with phenyl groups that improve interfacial film formation [2], making it a more functionally targeted choice than simple dialkyl sulfones for this application.

Development of Scalable Chemical Processes Requiring a Near-Ambient Melting Intermediate

In industrial process chemistry, the physical state of an intermediate is a critical cost and safety factor. Ethyl phenyl sulfone, with a melting point of 39–44 °C [1], offers a significant handling advantage over its methyl analog, methyl phenyl sulfone, which melts at 86–89 °C [2]. This ~45°C lower melting point reduces the energy required for heating and allows for the possibility of melt-phase reactions at milder temperatures, which can simplify reactor design and reduce thermal degradation of sensitive components [3]. Its moderate lipophilicity (Log P ~1.62) also facilitates partitioning in biphasic systems, enhancing work-up efficiency [3].

Analytical Quality Control and Forensic Analysis via Distinctive Infrared Spectroscopy

Analytical laboratories can leverage the distinct IR spectroscopic signature of ethyl phenyl sulfone for rapid identity verification and purity assessment. The SO₂ stretching frequency of ethyl phenyl sulfone is shifted to a lower wavenumber compared to the corresponding vinyl sulfone derivative [1]. This quantifiable spectral difference provides a simple and reliable method to distinguish ethyl phenyl sulfone from its closely related vinyl analog in a sample, ensuring the correct material is used in subsequent reactions or that cross-contamination has not occurred during storage or transport [1].

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